![molecular formula C21H21NO3S B2373257 2-Benzyl-4-(naphthalen-2-ylsulfonyl)morpholine CAS No. 1421501-68-9](/img/structure/B2373257.png)
2-Benzyl-4-(naphthalen-2-ylsulfonyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Photoinitiator in Polymer Chemistry
- BNM serves as a photoinitiator in polymer chemistry. When incorporated into polymeric matrices, it responds to near-UV and visible light irradiation. Upon exposure, it generates radicals through radical chain polymerization processes. These radicals initiate polymerization reactions, leading to the formation of crosslinked polymers .
Free Radical Bromination Reactions
- The benzylic position in BNM is susceptible to free radical bromination. N-bromosuccinimide (NBS) is commonly used for this purpose. The process involves the formation of a succinimidyl radical (S·) from NBS, which then abstracts a hydrogen atom from the benzylic position. The resulting benzylic radical reacts further to yield the brominated product .
Stabilization of Benzylic Carbocations
- Benzylic halides can undergo nucleophilic substitution reactions via either SN1 or SN2 pathways. In the case of 1° benzylic halides, SN2 reactions are common due to the resonance-stabilized carbocation formed upon halide departure. However, 2° and 3° benzylic halides typically follow an SN1 pathway, utilizing the resonance stabilization provided by the benzene ring .
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have shown significant activity against the polo-like kinases (plks) and phosphatidylinositol 3-kinase/protein kinase b (pi3k/akt) signaling pathways .
Mode of Action
Compounds with similar structures have been found to inhibit tumor cell migration and induce tumor cell apoptosis .
Biochemical Pathways
The compound appears to affect the p53-Bcl-2-Bax signaling pathway . This pathway is crucial in regulating cell death and survival, and its disruption can lead to cancer. By influencing this pathway, the compound may induce apoptosis in tumor cells .
Result of Action
The compound has shown promising antitumor effects in vitro, with potent antineoplastic activity at nanomolar levels and relatively low toxicity to normal cells . It has been found to significantly inhibit tumor cell migration and induce tumor cell apoptosis .
properties
IUPAC Name |
2-benzyl-4-naphthalen-2-ylsulfonylmorpholine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3S/c23-26(24,21-11-10-18-8-4-5-9-19(18)15-21)22-12-13-25-20(16-22)14-17-6-2-1-3-7-17/h1-11,15,20H,12-14,16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJFHHYYFQNNKO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1S(=O)(=O)C2=CC3=CC=CC=C3C=C2)CC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.